6-Chlorophenanthren-9-ol
Overview
Description
6-Chlorophenanthren-9-ol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 9th position on the phenanthrene skeleton. Phenanthrene itself is a significant component of coal tar and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorophenanthren-9-ol typically involves the chlorination of phenanthrene followed by hydroxylation. One common method includes the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position. Subsequent hydroxylation at the 9th position can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often leverages large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorophenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming chlorinated phenanthrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9-Hydroxyphenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorophenanthren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of cancer research.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 6-Chlorophenanthren-9-ol involves its interaction with specific molecular targets. The hydroxyl group at the 9th position allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The chlorine atom at the 6th position can influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
9-Phenanthrol: Lacks the chlorine atom but has a hydroxyl group at the 9th position.
Phenanthrene: The parent compound without any substituents.
6-Bromophenanthren-9-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chlorophenanthren-9-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with other similar compounds .
Properties
IUPAC Name |
6-chlorophenanthren-9-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCZOIRXLLSSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587486 | |
Record name | 6-Chlorophenanthren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937053-63-9 | |
Record name | 6-Chlorophenanthren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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